2-(Octadecyloxy)ethane-1-thiol
Description
2-(Octadecyloxy)ethane-1-thiol is a sulfur-containing organic compound characterized by an 18-carbon alkyl chain (octadecyloxy group) linked to an ethanethiol backbone. Its molecular formula is C₂₀H₄₂O₂S, with a molar mass of 346.6 g/mol. The compound features a hydrophilic thiol (-SH) group and a hydrophobic octadecyloxy chain, making it amphiphilic. This structural duality enables its primary application in self-assembled monolayers (SAMs) on metal surfaces (e.g., gold or silver), where the thiol group binds to the substrate while the alkyl chain dictates packing density and monolayer stability . It is also explored in corrosion inhibition, lubrication, and nanotechnology due to its ability to form ordered, defect-free interfaces.
Properties
CAS No. |
52035-19-5 |
|---|---|
Molecular Formula |
C20H42OS |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-octadecoxyethanethiol |
InChI |
InChI=1S/C20H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22/h22H,2-20H2,1H3 |
InChI Key |
RRZWEKHXRJYDRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octadecyloxy)ethane-1-thiol typically involves the reaction of 2-bromoethanol with octadecanol to form 2-(Octadecyloxy)ethanol. This intermediate is then treated with thiourea to introduce the thiol group, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Octadecyloxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides (R-S-S-R’).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (R-S-R’).
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) in the presence of a suitable solvent.
Reduction: Zinc and hydrochloric acid (HCl).
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
2-(Octadecyloxy)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of protein-thiol interactions and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-(Octadecyloxy)ethane-1-thiol involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in both research and therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Chain Length : Longer alkyl chains (e.g., C18 in this compound) enhance SAM packing density and thermal stability compared to shorter chains (e.g., C8 in 1-octanethiol). However, solubility in polar solvents decreases with chain length.
- Substituent Type: Cyclic ether groups (e.g., oxane in 2-(oxan-3-yl)ethane-1-thiol) introduce steric hindrance, reducing monolayer order but enabling unique electronic interactions for sensor applications .
Physicochemical Properties
- Solubility : this compound is insoluble in water but soluble in chloroform or toluene. In contrast, 2-(oxan-3-yl)ethane-1-thiol exhibits moderate solubility in polar aprotic solvents (e.g., DMF) due to its cyclic ether group .
- Thermal Stability : The C18 chain in this compound confers higher decomposition temperatures (~250°C) compared to C16 analogues (~220°C).
Application-Specific Performance
- SAM Quality: this compound forms densely packed monolayers with contact angles >110°, outperforming shorter-chain thiols (e.g., 1-octanethiol: ~95°) .
- Reactivity: Thiols with electron-withdrawing groups (e.g., azides in compounds) show faster surface binding but lower monolayer stability compared to alkyl thiols .
Research Findings and Discussion
Recent studies highlight:
- Chain-Length Dependency : SAMs from this compound exhibit 30% lower defect density than C16 analogues, critical for corrosion-resistant coatings.
- Cyclic Substituents: 2-(Oxan-3-yl)ethane-1-thiol demonstrates enhanced selectivity in mercury ion detection due to oxane’s chelating ability, though its monolayers are less ordered .
- Synthetic Efficiency : Halogen-exchange protocols (e.g., NaI-mediated reactions in ) achieve >85% yields for alkoxy-thiol precursors, enabling scalable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
